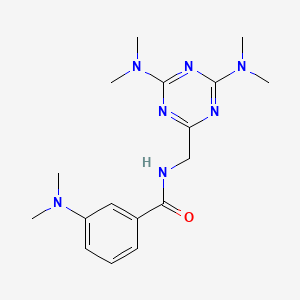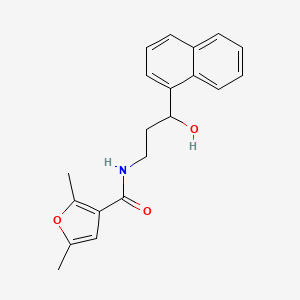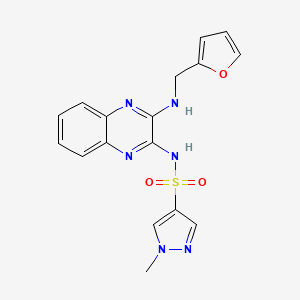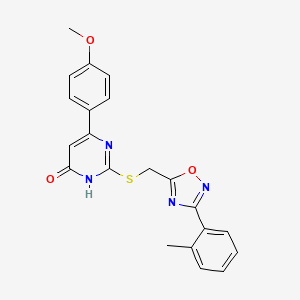![molecular formula C12H12N2O3 B2471490 1-[(3-Methoxyphenyl)methyl]-1H-imidazole-2-carboxylic acid CAS No. 1439900-53-4](/img/structure/B2471490.png)
1-[(3-Methoxyphenyl)methyl]-1H-imidazole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3-Methoxyphenyl)methyl]-1H-imidazole-2-carboxylic acid, also known as MMIA, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. MMIA belongs to the class of imidazole derivatives, which have been found to have various biological activities such as antimicrobial, antifungal, and anticancer properties.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Imidazole Carboxylic Esters : The compound is utilized in synthesizing various imidazole carboxylic esters, which serve as building blocks for active-site model compounds of cytochrome c oxidase (CcO), important for understanding proton transfer processes in CcO (Collman et al., 2000).
Crystal Structure Analysis : Studies on imidazole derivatives, including those with methoxyphenyl substituents, focus on understanding the effects of substituents on acid-base properties and intermolecular interactions, which influence both crystal structure and biological activities like antifungal properties (Macías et al., 2018).
Chemical Reactions and Rearrangements
Rearrangements in Imidazole Derivatives : Research includes studying rearrangements in imidazole derivatives to create new compounds like pyrrolo[1,2-e]imidazol-6-ols, which are precursors to dihydro-1H-pyrrole derivatives (Coşkun & Çetin, 2009).
Ligand Complexes in Imaging : Imidazole-4-carboxylic acid derivatives are used in creating mixed ligand complexes for imaging, demonstrating their potential in labeling bioactive molecules (Mundwiler et al., 2004).
Applications in Materials Science
Coordination Polymers : The compound is integral in constructing transition-metal coordination polymers, showcasing diverse coordination modes and promising applications in materials science (Xiong et al., 2013).
Corrosion Inhibition : Imidazole derivatives, including methoxyphenyl variants, are studied for their corrosion inhibition efficacy on metals, indicating their potential in protecting materials from corrosion (Prashanth et al., 2021).
Biological and Pharmaceutical Research
Antibacterial and Antifungal Properties : The compound's derivatives are explored for antibacterial and antifungal activities, highlighting its potential in medical and pharmaceutical research (Ramanathan, 2017).
Cancer Research : Research into imidazole-based compounds includes the exploration of their potential as anti-cancer agents, particularly against breast cancer (Karthikeyan et al., 2017).
Metal-Organic Frameworks : Imidazole dicarboxylates, including methoxyphenyl variants, are used to build metal-organic frameworks, offering insights into novel architectures and potential applications in various fields (Lin et al., 2015).
Mecanismo De Acción
Target of Action
It’s worth noting that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
A related compound, 1,2-bis[(3-methoxyphenyl)methyl]ethane-1,2-dicarboxylic acid (s4), has been shown to inhibit uvb-induced phosphorylation of mitogen-activated protein (map) kinases, activator protein-1 (ap-1), and matrix metalloproteinases (mmps) overexpression .
Result of Action
The related compound s4 has been shown to reduce uvb-induced intracellular reactive oxygen species (ros) production, inhibit uvb-induced smad7 protein expression, and elevate total collagen content in human dermal fibroblasts .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, UV radiation can induce photodamage, and compounds like S4 have been shown to reduce UVB-induced photodamage . .
Propiedades
IUPAC Name |
1-[(3-methoxyphenyl)methyl]imidazole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-17-10-4-2-3-9(7-10)8-14-6-5-13-11(14)12(15)16/h2-7H,8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSJTEKDAFDRSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=CN=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-[1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]acetate](/img/structure/B2471409.png)




![3-(4-Fluoro-benzylsulfanyl)-[1,2,4]thiadiazol-5-ylamine](/img/structure/B2471417.png)


![Benzyl 2-methyl-5-(thiophene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2471424.png)

![2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2471428.png)

![methyl [(7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio]acetate](/img/structure/B2471430.png)